molecular formula C13H12N2O6S B11599770 3-{[3-(2-Carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid

3-{[3-(2-Carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid

Cat. No.: B11599770
M. Wt: 324.31 g/mol
InChI Key: YBCJKAKCJPPZAG-UHFFFAOYSA-N
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Description

The compound 3-{[3-(2-Carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid (molecular formula: C₁₇H₁₃N₃O₆S; molecular weight: 387.366 g/mol) features a thiazolidine-2,4-dione (TZD) core substituted with a 2-carboxyethyl group at position 3 and a benzoic acid moiety linked via an amino group at position 5 (Figure 1). The TZD scaffold is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, antidiabetic, and enzyme inhibitory properties .

Properties

Molecular Formula

C13H12N2O6S

Molecular Weight

324.31 g/mol

IUPAC Name

3-[[3-(2-carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid

InChI

InChI=1S/C13H12N2O6S/c16-9(17)4-5-15-11(18)10(22-13(15)21)14-8-3-1-2-7(6-8)12(19)20/h1-3,6,10,14H,4-5H2,(H,16,17)(H,19,20)

InChI Key

YBCJKAKCJPPZAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2C(=O)N(C(=O)S2)CCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(2-Carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of cysteine with an appropriate aldehyde, followed by cyclization. The benzoic acid moiety is then introduced through a coupling reaction, often using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of high-pressure liquid chromatography (HPLC) for purification and the implementation of automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(2-Carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazolidine derivatives, including 3-{[3-(2-Carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid. The compound has shown promise in inhibiting the growth of various cancer cell lines.

  • Case Study: Prostate Cancer
    A study demonstrated that derivatives of thiazolidine compounds exhibited cytotoxic effects against prostate cancer cells. The mechanisms involved may include apoptosis induction and cell cycle arrest .
  • Case Study: Melanoma
    Another investigation indicated that similar compounds could inhibit melanoma cell proliferation effectively. The results suggested that these compounds could serve as lead structures for developing new anticancer agents targeting specific pathways involved in tumor growth .

Synthesis and Derivatives

The synthesis of 3-{[3-(2-Carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid typically involves multi-step reactions starting from readily available thiazolidine precursors.

StepReaction TypeReagentsConditions
1CouplingThiazolidine + Amino AcidDMF, K₂CO₃
2CyclizationIntermediate ProductsHeat
3PurificationCrystallizationEthanol

This synthetic route allows for the modification of the thiazolidine core to enhance biological activity.

In Vitro Studies

In vitro studies have been conducted to assess the efficacy of this compound against various cancer types. For example:

  • Testing against leukemia cell lines showed a significant inhibition rate (over 70% in some cases) indicating its potential as a therapeutic agent .

In Vivo Studies

Preliminary in vivo studies are necessary to confirm the efficacy observed in vitro and to evaluate pharmacokinetics and toxicity profiles.

Mechanism of Action

The mechanism of action of 3-{[3-(2-Carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity by binding to the active site. This interaction can disrupt normal enzyme function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The TZD derivatives below share structural similarities but differ in substituents, leading to variations in physicochemical properties and bioactivity:

Compound Name (CAS/RN) Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 3-(2-Carboxyethyl), 5-(3-carboxyphenylamino) 387.366 High polarity due to dual carboxylates; potential for metal chelation and enzyme binding
3-{[3-(4-Nitrobenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid (1008010-62-5) 3-(4-Nitrobenzyl) 387.366 Electron-withdrawing nitro group increases stability; limited solubility in aqueous media
3-({5-[(4-Carboxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid (1008682-56-1) 3-(Methyl-4-carboxyphenyl) 409.39 Enhanced aqueous solubility; potential PPARγ modulation
2-{[1-(4-Chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid (443875-50-1) 5-(Hydrazono-acetic acid), 4-oxo 326.78 Antimicrobial activity against Staphylococcus aureus (MIC: 12.5 µg/mL)
4-{5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-furyl}benzoic acid (L’Oréal compound) 5-(Furylmethyl) 357.33 Keratinous pigmentation induction; disodium salt formulation improves topical absorption

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : Nitrobenzyl () and trifluoromethyl () substituents enhance metabolic stability but reduce solubility. Carboxylic acid groups () improve solubility and enable ionic interactions.
  • Bioactivity : Chlorophenyl () and thiosemicarbazone () derivatives show antimicrobial activity, while furyl-linked TZDs () target cosmetic applications.

Biological Activity

3-{[3-(2-Carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid is a complex compound that incorporates a thiazolidinone moiety, which has been studied for its diverse biological activities. This article aims to synthesize current knowledge regarding the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The compound can be described by its IUPAC name and structural formula:

  • IUPAC Name : 3-{[3-(2-Carboxyethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid
  • Molecular Formula : C12H13N1O4S1

Biological Activity Overview

The biological activity of thiazolidinones and their derivatives has been widely studied. The specific compound in focus exhibits several pharmacological properties:

  • Antioxidant Activity : Thiazolidinone derivatives are known for their ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.
  • Anticancer Properties : Research indicates that compounds with thiazolidinone structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is a significant factor in many chronic diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, indicating potential for use as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives often depends on their structural features. Key factors influencing activity include:

  • Substituents on the thiazolidinone ring : Variations in the carboxyethyl group can enhance or diminish bioactivity.
  • Position of functional groups : The placement of amino and carboxylic acid groups plays a critical role in the interaction with biological targets.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in inflammatory markers
AntimicrobialActivity against bacterial strains

Case Study 1: Anticancer Activity

A study conducted by researchers focused on the anticancer properties of thiazolidinone derivatives, including our compound of interest. The results indicated that at concentrations of 50 µM, the compound induced apoptosis in MCF-7 breast cancer cells through activation of caspase pathways. The study highlighted the potential for further development into therapeutic agents for cancer treatment .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment assessing the anti-inflammatory effects of thiazolidinone compounds, it was found that administration of the compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in LPS-stimulated macrophages. This suggests a mechanism by which the compound may exert protective effects against inflammatory diseases .

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